molecular formula C8H9NO4 B1459035 4-Methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid CAS No. 1506609-82-0

4-Methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid

Cat. No.: B1459035
CAS No.: 1506609-82-0
M. Wt: 183.16 g/mol
InChI Key: MQYMFMHHYQPGJL-UHFFFAOYSA-N
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Description

4-Methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid is a useful research compound. Its molecular formula is C8H9NO4 and its molecular weight is 183.16 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

4-methoxy-1-methyl-6-oxopyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4/c1-9-4-5(8(11)12)6(13-2)3-7(9)10/h3-4H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQYMFMHHYQPGJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=CC1=O)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

4-Methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with nicotinamide adenine dinucleotide phosphate (NADPH) oxidase, an enzyme involved in the production of reactive oxygen species (ROS). The interaction between 4-Methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid and NADPH oxidase can modulate the enzyme’s activity, leading to changes in ROS levels and oxidative stress within cells.

Cellular Effects

The effects of 4-Methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to impact the mitogen-activated protein kinase (MAPK) signaling pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis. By modulating this pathway, 4-Methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid can alter cellular responses to external stimuli and stressors.

Molecular Mechanism

At the molecular level, 4-Methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid exerts its effects through various mechanisms. One key mechanism involves binding interactions with specific biomolecules, such as transcription factors and receptors. For instance, this compound can bind to the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a transcription factor involved in regulating immune responses and inflammation. By inhibiting NF-κB activity, 4-Methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid can reduce the expression of pro-inflammatory genes and mitigate inflammatory responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, but it may degrade when exposed to light or extreme temperatures. Long-term exposure to 4-Methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid has been associated with sustained changes in cellular metabolism and gene expression, indicating potential long-term effects on cell function.

Dosage Effects in Animal Models

The effects of 4-Methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as reducing oxidative stress and inflammation. At high doses, it can cause toxic or adverse effects, including cellular damage and apoptosis. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly beyond a certain dosage.

Metabolic Pathways

4-Methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, this compound can influence the activity of cytochrome P450 enzymes, which play a crucial role in drug metabolism and detoxification. By modulating these enzymes, 4-Methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid can affect the metabolism of other compounds and alter metabolic pathways.

Transport and Distribution

The transport and distribution of 4-Methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by organic anion transporters, facilitating its uptake and distribution within cells. Additionally, binding proteins can influence the localization and accumulation of 4-Methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid in specific tissues, affecting its overall bioavailability and activity.

Biological Activity

4-Methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid (CAS No. 57658-59-0) is a dihydropyridine derivative that has garnered attention for its potential biological activities. This compound is structurally related to other dihydropyridines known for their pharmacological properties, including calcium channel modulation and anti-inflammatory effects.

  • Molecular Formula : C₈H₉N₁O₄
  • Molecular Weight : 169.16 g/mol
  • IUPAC Name : 4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid

1. Antimicrobial Activity

Research indicates that compounds similar to 4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine derivatives exhibit antimicrobial properties. For instance, studies have shown that related dihydropyridines can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves the disruption of bacterial cell wall synthesis and interference with metabolic pathways.

2. Anti-inflammatory Effects

Dihydropyridine derivatives are known to exhibit anti-inflammatory activity. In vitro studies have demonstrated that these compounds can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a potential application in treating inflammatory diseases.

3. Cardiovascular Effects

Dihydropyridines are well-known as calcium channel blockers, which are widely used in treating hypertension and angina. Preliminary studies on related compounds indicate that 4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid may also possess similar cardiovascular effects by modulating calcium influx in cardiac and vascular smooth muscle cells.

Research Findings

Study Findings Reference
Antimicrobial ActivityInhibition of E. coli and S. aureus growth
Anti-inflammatoryReduced TNF-alpha production in macrophages
Cardiovascular EffectsPotential calcium channel blocking activity

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various dihydropyridine derivatives, including 4-methoxy analogs, against a panel of bacteria and fungi. Results showed significant inhibition at concentrations as low as 50 µg/mL, indicating promising therapeutic potential for treating infections caused by resistant strains.
  • Inflammation Models : In a murine model of inflammation, administration of 4-methoxy derivatives resulted in a marked decrease in paw swelling and inflammatory cytokine levels compared to controls. This suggests a mechanism involving the inhibition of NF-kB signaling pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Reactant of Route 2
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4-Methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.